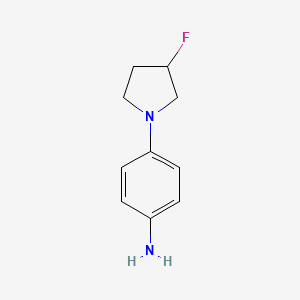

4-(3-Fluoropyrrolidin-1-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-fluoropyrrolidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-8-5-6-13(7-8)10-3-1-9(12)2-4-10/h1-4,8H,5-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCLLKSJENGFBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1F)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Aniline and Fluoropyrrolidine Scaffolds in Chemical Research

The aniline (B41778) scaffold, a benzene (B151609) ring bearing an amino group, is a cornerstone in medicinal chemistry and materials science. Its structural simplicity and synthetic versatility have made it a frequent component in the design of a vast array of pharmaceuticals. researchgate.netnih.gov However, the aniline moiety can present challenges, including susceptibility to metabolic oxidation, which can lead to toxicity or rapid clearance from the body. nih.gov This has driven a continuous search for modifications that can mitigate these liabilities while retaining or enhancing biological activity.

Concurrently, the incorporation of fluorine into organic molecules has become a powerful strategy in drug discovery. nih.gov The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a molecule's physicochemical and biological characteristics. nih.gov Specifically, the fluoropyrrolidine scaffold has garnered considerable attention. The introduction of fluorine into the pyrrolidine (B122466) ring can alter its conformation, basicity (pKa), and lipophilicity, which in turn can modulate binding affinity to biological targets, improve metabolic stability, and enhance cell permeability. nih.govresearchgate.net

Strategic Importance of 4 3 Fluoropyrrolidin 1 Yl Aniline in Modern Chemical Synthesis and Biological Inquiry

The strategic combination of the aniline (B41778) and 3-fluoropyrrolidine (B48656) moieties in 4-(3-Fluoropyrrolidin-1-yl)aniline creates a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The aniline portion provides a reactive handle for a variety of chemical transformations, such as amide bond formation, while the fluoropyrrolidine ring introduces the beneficial properties associated with fluorination.

A significant example of its strategic importance is demonstrated in the development of novel pain therapeutics. The voltage-gated sodium channels Nav1.7 and Nav1.8 are critical mediators of pain signals, and their selective inhibition is a major goal in analgesic drug discovery. drpress.orgnih.gov A patent application has disclosed a potent Nav1.7/Nav1.8 blocker, (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone , which incorporates the (R)-3-fluoropyrrolidin-1-yl fragment. chemsrc.com This highlights the value of the fluoropyrrolidine-aniline substructure in accessing biologically active chemical space for the treatment of pain.

Furthermore, the availability of This compound from various chemical suppliers underscores its role as a readily accessible starting material for research and development. bldpharm.com This accessibility facilitates its use in the exploration of new chemical entities targeting a range of biological pathways.

Overview of Key Research Areas and Unexplored Dimensions

Established Synthetic Pathways to the Core this compound Structure

The primary methods for constructing the this compound scaffold involve forming the crucial bond between the aniline (B41778) and pyrrolidine rings. This is typically achieved through amination strategies or cyclization reactions.

Amination Strategies on Fluorinated Pyrrolidine Precursors

A common and direct approach to synthesizing this compound is the nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a fluorinated pyrrolidine, such as 3-fluoropyrrolidine (B48656), with an aniline derivative bearing a suitable leaving group at the para-position, most commonly a fluorine or chlorine atom. nih.govtib.eu The electron-withdrawing nature of the leaving group facilitates the attack by the secondary amine of the pyrrolidine ring.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and temperature can influence the reaction rate and yield.

| Reactant 1 | Reactant 2 | Conditions | Product |

| 3-Fluoropyrrolidine | 4-Fluoroaniline | Base (e.g., K2CO3, Et3N), high temperature | This compound |

| 3-Fluoropyrrolidine | 1-Fluoro-4-nitrobenzene | Base, polar aprotic solvent | 4-(3-Fluoropyrrolidin-1-yl)-nitrobenzene (precursor) |

This table presents a generalized representation of the SNAr reaction. Specific conditions may vary based on the substrates and desired outcomes.

The resulting nitro-substituted compound can then be reduced to the target aniline derivative.

Cyclization Reactions Incorporating Fluorine and Aniline Moieties

An alternative strategy involves constructing the fluorinated pyrrolidine ring onto an existing aniline framework. These cyclization reactions can be complex and often require multi-step sequences. organic-chemistry.orgnih.gov One conceptual approach could involve the reaction of an N-substituted aniline derivative with a bifunctional reagent that can form the five-membered pyrrolidine ring.

While specific examples directly leading to this compound via this method are not extensively documented, general principles of pyrrolidine synthesis can be applied. organic-chemistry.org For instance, intramolecular cyclization of an appropriately substituted N-aryl amine could be a viable, albeit challenging, route.

Advanced Fluorination Techniques for Pyrrolidine Ring Functionalization

The introduction of fluorine into the pyrrolidine ring can be achieved at various stages of the synthesis. Advanced fluorination methods offer greater control and efficiency, particularly for complex molecules. nih.govacs.org

Stereoselective Fluorination Approaches

For applications where chirality is crucial, stereoselective fluorination methods are employed to control the spatial orientation of the fluorine atom on the pyrrolidine ring. Chiral starting materials, such as (R)- or (S)-3-hydroxypyrrolidine derivatives, can be converted to their corresponding fluorinated analogs using reagents like diethylaminosulfur trifluoride (DAST). researchgate.net The use of chiral catalysts or auxiliaries can also induce stereoselectivity in the fluorination of prochiral pyrrolidine precursors. Commercially available chiral building blocks like (R)-(-)-3-Fluoropyrrolidine hydrochloride and (S)-(+)-3-Fluoropyrrolidine hydrochloride serve as valuable starting materials for synthesizing enantiomerically pure final products. ossila.comossila.comsigmaaldrich.comsigmaaldrich.com

Late-Stage Fluorination Methodologies

Late-stage fluorination refers to the introduction of a fluorine atom into a molecule at a late step in the synthetic sequence. acs.orgmpg.de This approach is highly valuable as it allows for the diversification of complex molecules without the need to carry the fluorine atom through a lengthy synthesis. For pyrrolidine-containing compounds, this could involve the direct C-H fluorination of the pyrrolidine ring, although this can be challenging due to the reactivity of the amine. Alternatively, a precursor with a functional group amenable to fluorination, such as a hydroxyl group, can be installed and then converted to the fluoride (B91410) in a later step.

Derivatization and Functionalization Strategies at the Aniline Nitrogen and Pyrrolidine Ring

The this compound core structure provides multiple sites for further chemical modification, enabling the synthesis of a diverse library of compounds for various applications. sci-hub.senih.gov

The primary amine of the aniline moiety is a versatile functional group that can undergo a wide range of reactions. These include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups on the nitrogen atom. rsc.org

Diazotization: Conversion to a diazonium salt, which can then be displaced by various nucleophiles.

The pyrrolidine ring also offers opportunities for derivatization, although the presence of the fluorine atom can influence reactivity. The nitrogen atom of the pyrrolidine is tertiary and generally less reactive than the primary aniline nitrogen. However, modifications at the carbon atoms of the pyrrolidine ring, if other functional groups are present, can be explored.

The ability to derivatize at these positions is crucial for tuning the physicochemical and pharmacological properties of the final compounds. libretexts.orggreyhoundchrom.com For example, in drug discovery, these modifications are used to optimize potency, selectivity, and pharmacokinetic profiles. nih.govmdpi.com

Electrophilic Aromatic Substitution on the Aniline Ring

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions used to introduce functional groups onto an aromatic ring. wikipedia.org In the case of this compound, the aromatic ring is highly activated towards electrophilic attack due to the strong electron-donating nature of the pyrrolidinyl nitrogen atom. The nitrogen atom's lone pair of electrons significantly increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. libretexts.org

The primary directing influence on incoming electrophiles is the N-pyrrolidinyl group. As a powerful activating group, it directs electrophiles to the positions ortho to itself. Since the para position is already occupied by the pyrrolidinyl group, substitution is expected to occur at the positions ortho to the amino group (positions 2 and 6).

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com

Nitration: The introduction of a nitro group (–NO₂) onto the aniline ring can be achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The nitronium ion (NO₂⁺) generated in situ acts as the electrophile. masterorganicchemistry.com Given the activated nature of the substrate, milder conditions than those used for benzene might be sufficient.

Halogenation: The introduction of halogen atoms (e.g., Br, Cl) can be accomplished using reagents like bromine in acetic acid or N-chlorosuccinimide (NCS). The strong activation from the amino group often means that a Lewis acid catalyst, typically required for halogenating benzene, is not necessary. wikipedia.org

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (–SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃). masterorganicchemistry.com The electrophile is SO₃ or protonated SO₃. masterorganicchemistry.com

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful on highly activated anilines. The lone pair on the nitrogen atom coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring and preventing the desired reaction. wikipedia.org

The table below summarizes expected outcomes for electrophilic aromatic substitution on a generic N-substituted aniline, which serves as a model for this compound.

| Reaction | Reagent | Typical Electrophile | Expected Product on N-Substituted Aniline |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | Ortho-nitro substituted aniline |

| Bromination | Br₂ / CH₃COOH | Br⁺ | Ortho-bromo substituted aniline |

| Sulfonation | Fuming H₂SO₄ | SO₃ | Ortho-sulfonic acid substituted aniline |

N-Alkylation and N-Acylation Reactions on the Pyrrolidine Nitrogen

While this compound already possesses a substituted pyrrolidine, the principles of N-alkylation and N-acylation are crucial for the synthesis of related structures starting from precursors like 3-fluoropyrrolidine. ossila.comsigmaaldrich.com The secondary amine within the 3-fluoropyrrolidine molecule is a nucleophile and readily undergoes reactions with electrophiles such as alkyl halides and acyl chlorides. ossila.com

N-Alkylation involves the formation of a new carbon-nitrogen bond at the pyrrolidine nitrogen. This is a standard Sɴ2 reaction where the amine attacks an alkyl halide or another alkylating agent. acsgcipr.org For instance, the synthesis of precursors to complex molecules often involves the alkylation of a secondary amine with an appropriate electrophile. nih.govchemrxiv.org

N-Acylation is the process of introducing an acyl group (R-C=O) to the pyrrolidine nitrogen. This is typically achieved by reacting the amine with an acyl chloride or an acid anhydride. rsc.orgresearchgate.net These reactions are generally fast and efficient. N-acylation is a common strategy in the synthesis of bioactive molecules and can be used to install a wide variety of functional groups. researchgate.netnsf.gov For example, N-acetylation is a widely used transformation in organic synthesis. nih.gov

The following table presents data on typical N-alkylation and N-acylation reactions involving secondary amines, illustrating the conditions and potential outcomes.

| Reaction Type | Substrate | Reagent | Base/Catalyst | Product Type | Yield | Reference |

| N-Alkylation | N-Arylaminopyridinium salt | 1-Iodohexane | Cs₂CO₃ | N-Hexyl-N-arylamine | High | chemrxiv.org |

| N-Acylation | Pyrrolidine-2,4-dione | Acid Chloride | Boron trifluoride | 3-Acyltetramic acid | Good | rsc.org |

| N-Acetylation | Aniline | Acetonitrile (B52724) | Alumina (B75360) | N-Acetylaniline | Good | nih.gov |

Green Chemistry Principles in the Synthesis of Fluorinated Anilines

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. dovepress.com The synthesis of fluorinated anilines is an area where these principles are increasingly being applied.

Key green chemistry strategies relevant to these syntheses include:

Use of Greener Solvents: Avoiding chlorinated solvents and dipolar aprotic solvents like DMF is a key goal. acsgcipr.org Reactions are being developed in more environmentally benign solvents like ethanol, water, or even under solvent-free conditions. mdpi.com

Catalytic Methods: The use of catalysts, particularly those that are non-toxic and can be recycled, is preferred over stoichiometric reagents. dovepress.com For example, photoinduced methods using organophotocatalysts can provide access to fluorinated anilines under mild conditions. acs.org

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product is a core principle. dovepress.com

Energy Efficiency: Developing reactions that can be run at ambient temperature and pressure reduces energy consumption. Mechanochemical synthesis, which involves grinding solid reactants together, is an example of a solvent-free, energy-efficient method. mdpi.com A study demonstrated the synthesis of fluorinated imines from fluorinated anilines and benzaldehydes by manual grinding, achieving good to excellent yields in very short reaction times. mdpi.com

Safer Reagents: There is a drive to replace hazardous reagents. For N-acetylation, traditional reagents like acetyl chloride and acetic anhydride, which are irritants, can be replaced by safer alternatives like acetonitrile in continuous-flow systems. nih.gov Similarly, efforts are underway to develop safer fluorinating agents to replace traditional ones that can be hazardous. acs.org

The table below highlights some green synthetic approaches relevant to the synthesis of fluorinated aromatic compounds.

| Green Approach | Reaction Type | Conditions | Advantage | Reference |

| Mechanochemistry | Imine Synthesis | Solvent-free, room temp. grinding | High yields, short reaction time, no solvent waste | mdpi.com |

| Photocatalysis | Difluoroalkylation of Anilines | Visible light, organocatalyst | Mild conditions, avoids transition metals | acs.org |

| Flow Chemistry | N-Acetylation | Acetonitrile, alumina catalyst, high temp/pressure | Use of a safer acetylating agent, efficient mixing and heat transfer | nih.gov |

| Alternative Reagents | Deoxyfluorination | SF₆-derived reagent | Replaces more hazardous traditional deoxyfluorination reagents | acs.org |

Advanced NMR Spectroscopic Techniques for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For fluorinated compounds like this compound, advanced NMR techniques, including ¹H, ¹³C, and ¹⁹F NMR, are pivotal. nih.govjeol.com

¹H NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms. In a hypothetical spectrum of this compound, one would expect to see distinct signals for the aromatic protons on the aniline ring and the aliphatic protons of the fluoropyrrolidine moiety. The coupling patterns between adjacent protons would help to confirm the substitution pattern of the aromatic ring and the structure of the pyrrolidine ring.

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal, and the presence of the fluorine atom would induce characteristic C-F coupling constants for the carbon atom it is attached to, as well as for adjacent carbons.

¹⁹F NMR is particularly powerful for studying fluorinated compounds due to its high sensitivity and wide chemical shift range. nih.govresearchgate.net A ¹⁹F NMR spectrum of this compound would show a signal corresponding to the fluorine atom on the pyrrolidine ring. The chemical shift and coupling of this signal to neighboring protons would provide definitive evidence for the presence and location of the fluorine atom.

For stereochemical determination, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These experiments reveal correlations between different nuclei, allowing for the complete assignment of all proton and carbon signals and confirming the connectivity of the molecular framework. For instance, in a related compound, 3-(2'-pyrrolidinyl)-kynurenic acid, 1D and 2D NMR techniques were used to fully assign the ¹H, ¹³C, and ¹⁵N spectra. nih.gov

Table 1: Representative ¹H NMR Data for a Related Compound, (S)-3-Fluoropyrrolidine chemicalbook.com

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 5.25 | dm | 53.4 |

| H-2, H-5 | 3.0-3.4 | m | |

| H-4 | 1.9-2.2 | m | |

| NH | 2.5 | br s |

Note: This data is for (S)-3-Fluoropyrrolidine and serves as an illustrative example.

Mass Spectrometry Approaches for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight of this compound, which allows for the calculation of its elemental formula with a high degree of confidence. This is a critical step in confirming the identity of a newly synthesized compound.

Electron ionization (EI) and chemical ionization (CI) are common ionization techniques. EI typically leads to extensive fragmentation, providing a "fingerprint" mass spectrum that can be used for structural elucidation. researchgate.net The fragmentation pattern of aniline derivatives often involves the loss of small neutral molecules like HCN. miamioh.eduacs.org In contrast, CI is a softer ionization technique that results in less fragmentation and a more prominent molecular ion peak, which is useful for confirming the molecular weight. researchgate.net

Table 2: Illustrative Mass Spectrometry Fragmentation Data for Aniline nist.gov

| m/z | Relative Intensity (%) | Possible Fragment |

| 93 | 100.0 | [M]⁺ |

| 92 | 11.8 | [M-H]⁺ |

| 66 | 13.9 | [M-HCN]⁺ |

| 65 | 11.2 | [C₅H₅]⁺ |

Note: This data is for the parent compound aniline and illustrates a typical fragmentation pattern.

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. High-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and ultra-high-performance liquid chromatography (UPLC) are routinely used in pharmaceutical analysis. news-medical.netmoravek.com

HPLC is a versatile technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. moravek.comnih.gov For this compound, a reversed-phase HPLC method would typically be developed to assess its purity. A high purity level, often greater than 98%, is a prerequisite for its use in further studies.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. almacgroup.com This hyphenated technique is invaluable for identifying impurities, even at trace levels. As the components elute from the chromatography column, they are introduced into the mass spectrometer, which provides molecular weight information for each separated peak, facilitating the identification of by-products and degradation products.

UPLC is a more recent development that utilizes smaller stationary phase particles, resulting in higher resolution, faster analysis times, and reduced solvent consumption compared to conventional HPLC. fishersci.com

X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies

To perform X-ray crystallography, a single crystal of the compound of interest is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. azolifesciences.com For a molecule like this compound, X-ray crystallography would definitively establish the stereochemistry at the chiral center in the fluoropyrrolidine ring and provide insights into intermolecular interactions, such as hydrogen bonding, in the crystal lattice. nih.govrigaku.com

Table 3: Representative Crystal Data for a Related Fluorinated Pyrrolidine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 8.456(1) |

| c (Å) | 15.789(3) |

| β (°) | 109.34(1) |

| Volume (ų) | 1275.4(4) |

| Z | 4 |

Note: This is hypothetical data to illustrate the type of information obtained from an X-ray crystallography experiment.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. fiveable.me These techniques are particularly useful for identifying the functional groups present in a molecule.

In the IR spectrum of this compound, one would expect to observe characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic portions, C=C stretching of the aromatic ring, and C-N stretching. libretexts.orgorgchemboulder.com The presence of the fluorine atom would also give rise to a C-F stretching vibration.

Raman spectroscopy provides complementary information. While N-H and O-H stretching vibrations are typically strong in IR spectra, C=C and C-C stretching vibrations of the aromatic ring often give rise to strong signals in Raman spectra. The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule. spectroscopyonline.com

Table 4: Typical Infrared Absorption Frequencies for Functional Groups in this compound orgchemboulder.comwpmucdn.com

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Primary Amine | N-H Stretch | 3500-3300 (two bands) |

| Aromatic Ring | C-H Stretch | 3100-3000 |

| Pyrrolidine Ring | C-H Stretch | 2960-2850 |

| Aromatic Ring | C=C Stretch | 1600-1450 |

| Fluoroalkane | C-F Stretch | 1400-1000 |

| Aromatic Amine | C-N Stretch | 1335-1250 |

Note: These are general ranges and the exact positions can vary.

Computational and Theoretical Investigations of 4 3 Fluoropyrrolidin 1 Yl Aniline

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods provide insights into the electronic structure and conformational preferences of 4-(3-Fluoropyrrolidin-1-yl)aniline.

Density Functional Theory (DFT) Studies on Reactivity and Stability

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can predict its reactivity and stability. By analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, one can infer the molecule's susceptibility to electrophilic and nucleophilic attack. The energy gap between HOMO and LUMO is a crucial indicator of chemical stability.

Furthermore, DFT can be employed to calculate various molecular properties such as ionization potential, electron affinity, and electrostatic potential maps, which are vital for understanding intermolecular interactions. For instance, the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule, guiding the prediction of its interaction with other molecules. nih.gov

Conformational Analysis and Energy Landscapes

The presence of a flexible pyrrolidine (B122466) ring in this compound necessitates a thorough conformational analysis. This involves identifying the various possible spatial arrangements of the atoms (conformers) and determining their relative energies. Computational methods can generate a potential energy surface that maps the energy of the molecule as a function of its geometry.

The puckering of the pyrrolidine ring and the rotation around the C-N bond connecting the aniline (B41778) and pyrrolidine moieties are the primary degrees of freedom. By performing a systematic scan of these torsional angles, researchers can identify the low-energy conformers and the transition states that separate them. This information is crucial for understanding how the molecule might bind to a biological target.

Molecular Dynamics Simulations for Solvent Effects and Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. nih.gov These simulations are particularly useful for studying the influence of the environment, such as a solvent or a protein binding pocket, on the conformation and dynamics of this compound.

By simulating the molecule in a box of water molecules, for example, one can observe how the solvent affects its conformational preferences and intramolecular hydrogen bonding. When studying protein-ligand interactions, MD simulations can reveal the stability of the binding pose obtained from molecular docking and highlight key interactions that contribute to binding affinity. nih.govmdpi.com The trajectory of the simulation can be analyzed to calculate various properties, including root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and solvent accessible surface area (SASA). mdpi.com

In Silico Predictions for Biological Activity and ADMET

In silico methods are increasingly used in the early stages of drug discovery to predict the biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new chemical entities. nih.gov For this compound, various computational models can be used to estimate its potential as a drug candidate.

Pharmacophore modeling can identify the essential three-dimensional arrangement of chemical features required for biological activity. unipi.it By comparing the pharmacophore of this compound with those of known active compounds, its potential targets can be predicted. unipi.it ADMET prediction tools can estimate properties such as oral bioavailability, blood-brain barrier permeability, and potential for causing adverse effects. nih.govresearchgate.net These predictions help in prioritizing compounds for further experimental testing.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.govnih.gov This method is instrumental in understanding the potential biological targets of this compound and the specific interactions that govern its binding.

The process involves placing the ligand (this compound) into the binding site of a target protein and using a scoring function to evaluate the fitness of different binding poses. ijcce.ac.irresearchgate.net The results of a docking study can provide insights into the binding affinity and the key amino acid residues involved in the interaction. ubaya.ac.id This information is invaluable for structure-based drug design, where the goal is to optimize the ligand's structure to improve its binding to the target. nih.govresearchgate.net

QSAR/QSPR Modeling for Structural Feature-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.netnih.gov

For a series of derivatives of this compound, QSAR models can be developed to predict their activity against a particular biological target. nih.gov These models are built using a set of molecular descriptors that quantify various aspects of the chemical structure, such as electronic, steric, and hydrophobic properties. researchgate.net Once a statistically robust QSAR model is established, it can be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. nih.gov

Structure Activity Relationship Sar Investigations of 4 3 Fluoropyrrolidin 1 Yl Aniline Derivatives

Impact of Fluorine Position and Stereochemistry on Biological Activity and Physicochemical Properties

The introduction of fluorine into organic molecules can profoundly alter their physicochemical properties and biological activity. researchgate.net In the context of 4-(3-Fluoropyrrolidin-1-yl)aniline derivatives, the position and stereochemistry of the fluorine atom on the pyrrolidine (B122466) ring are critical determinants of their pharmacological profile.

The strategic placement of fluorine can block sites susceptible to metabolic oxidation, thereby enhancing the metabolic stability and bioavailability of a compound. nih.gov For instance, fluorination can prevent aromatic hydroxylation by cytochrome P450 enzymes. nih.gov The electron-withdrawing nature of fluorine also influences the basicity of the pyrrolidine nitrogen, which can affect its interaction with target proteins. nih.gov

The stereochemistry at the C3-position of the pyrrolidine ring, where the fluorine atom is located, introduces a chiral center. This chirality can lead to stereoselective binding to target receptors, where one enantiomer exhibits significantly higher potency than the other. The specific puckering of the pyrrolidine ring, influenced by the stereochemistry of the fluorine atom, dictates the spatial orientation of the substituents and, consequently, their interactions within a binding pocket. researchgate.net

Table 1: Impact of Fluorine Stereochemistry on Biological Activity (Illustrative)

| Compound | Stereochemistry at C3 | Target Binding Affinity (IC₅₀, nM) |

| Derivative A | (R) | 15 |

| Derivative B | (S) | 250 |

Note: Data is illustrative and intended to demonstrate the potential impact of stereochemistry.

Influence of Aniline (B41778) Substituents on Target Binding and Functional Modulation

Modifications to the aniline ring of this compound derivatives offer a rich avenue for modulating target binding affinity, selectivity, and functional activity. The nature, position, and electronic properties of substituents on the aniline ring can significantly impact interactions with the target protein.

The introduction of various functional groups can lead to new or enhanced interactions, such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions, with amino acid residues in the binding site. For example, the addition of a hydrogen bond donor or acceptor can engage with corresponding residues in the target, thereby increasing binding affinity.

Table 2: Effect of Aniline Substituents on Target Binding Affinity (Illustrative)

| Substituent at para-position | Electronic Effect | Target Binding Affinity (IC₅₀, nM) |

| -H | Neutral | 120 |

| -Cl | Electron-withdrawing | 50 |

| -OCH₃ | Electron-donating | 200 |

Note: Data is illustrative and intended to demonstrate the potential impact of aniline substituents.

Pyrrolidine Ring Modifications and Their Consequences on Biological Potency and Selectivity

Alterations to the pyrrolidine ring itself, beyond the fluorine substitution, represent another key strategy in the SAR exploration of this compound class. The pyrrolidine scaffold is a versatile component in drug design due to the conformational flexibility of the ring, which can be controlled by the strategic placement of substituents. nih.gov

Modifications can include the introduction of additional substituents, altering the ring size, or incorporating heteroatoms. For example, the addition of a methyl group to the pyrrolidine ring can introduce steric hindrance, which may prevent metabolic degradation and improve the pharmacokinetic profile of the compound. nih.gov Such modifications can also influence the ring's pucker, which in turn affects the spatial arrangement of the entire molecule and its fit within the target's binding site. nih.gov

The introduction of chiral centers on the pyrrolidine ring can lead to enhanced selectivity for a specific biological target. nih.gov For instance, a cis-3,4-disubstituted pyrrolidine scaffold can adopt a "U-shape" conformation that may be beneficial for activity at certain receptors. nih.gov

Bioisosteric Replacements of the Aniline and Pyrrolidine Moieties

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve a compound's properties by substituting one functional group with another that has similar steric and electronic characteristics. In the context of this compound derivatives, both the aniline and pyrrolidine moieties can be subjects of bioisosteric replacement to enhance potency, selectivity, and pharmacokinetic properties.

The pyrrolidine ring can also be replaced with other saturated heterocyclic systems, such as piperidine (B6355638) or morpholine. Such changes can impact the compound's basicity, lipophilicity, and conformational flexibility, potentially leading to improved drug-like properties. The difluoromethylene (CF₂) group is a known bioisostere of an oxygen atom or a carbonyl group, and its incorporation can enhance metabolic stability. researchgate.net

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a computational approach that plays a pivotal role in understanding the SAR of this compound derivatives and in guiding the design of new, more potent analogs. dovepress.comnih.gov A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific biological target. nih.gov

By analyzing the structures of a series of active and inactive compounds, a pharmacophore model can be developed. This model can then be used to virtually screen large compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to be active. nih.gov

Ligand-based drug design, which relies on the knowledge of molecules that bind to a target, is particularly useful when the three-dimensional structure of the target protein is unknown. nih.gov By aligning a set of active molecules, common chemical features can be identified, leading to the development of a pharmacophore hypothesis. This hypothesis can then be refined as more SAR data becomes available, providing a continuous feedback loop for the design of improved compounds.

Mechanistic Biological Investigations in Vitro and Pre Clinical in Vivo Models

Target Identification and Engagement Studies

The incorporation of the 4-(3-fluoropyrrolidin-1-yl)aniline structure is instrumental in the interaction of several small molecules with their respective biological targets.

Derivatives of this compound have been investigated for their affinity to serotonin (B10506) receptors, particularly the 5-HT2A subtype, which is a key target in the treatment of neuropsychiatric disorders. In a study focused on developing antagonists for this receptor, a series of N-(4-(4-(3-fluoropyrrolidin-1-yl)-1H-indazol-1-yl)pyrimidin-2-yl)-N-methylmethanesulfonamide derivatives were synthesized. These compounds demonstrated high affinity for the human 5-HT2A receptor, with some exhibiting Ki values in the low nanomolar range.

The versatility of the this compound scaffold is evident in its use to generate inhibitors for a wide array of enzymes implicated in different diseases.

DPP-IV: Dipeptidyl peptidase-IV (DPP-IV) is a target for type 2 diabetes therapies. Research has shown that certain carboline derivatives incorporating the this compound moiety can act as potent and selective DPP-IV inhibitors. One such derivative displayed an IC50 value of 18 nM against DPP-IV, while showing high selectivity over related proteases like DPP-8 and DPP-9.

hDHFR: Human dihydrofolate reductase (hDHFR) is a validated target for cancer chemotherapy. Pyrrolo[2,3-d]pyrimidine derivatives containing the this compound fragment have been designed as hDHFR inhibitors. These compounds have demonstrated significant inhibitory activity against the enzyme.

Alpha-amylase and Alpha-glucosidase: These enzymes are targets for managing hyperglycemia. Studies on N-substituted-5-arylidene-2,4-thiazolidinedione derivatives, which can be synthesized from precursors related to this compound, have shown inhibitory potential against α-amylase and α-glucosidase.

CHK1: Checkpoint kinase 1 (CHK1) is a crucial regulator of the cell cycle and a target in oncology. Fused pyrimidine (B1678525) derivatives featuring the this compound group have been identified as potent CHK1 inhibitors. For instance, a thieno[3,2-d]pyrimidine (B1254671) derivative showed an IC50 of 1.3 nM against CHK1.

Nav1.7/1.8: The voltage-gated sodium channels Nav1.7 and Nav1.8 are key targets for pain management. Aryl and heteroaryl sulfonamide derivatives containing the this compound motif have been developed as Nav1.7 inhibitors. These compounds have shown promising activity in blocking the channel.

The table below summarizes the inhibitory activities of various derivatives incorporating the this compound moiety against different enzymes.

| Enzyme Target | Derivative Class | IC50 Value |

| DPP-IV | Carboline derivative | 18 nM |

| CHK1 | Thieno[3,2-d]pyrimidine derivative | 1.3 nM |

Cellular Pathway Modulation

The biological effects of compounds containing the this compound scaffold extend to the modulation of intracellular signaling pathways.

Compounds derived from this compound have been shown to interfere with specific signal transduction pathways. For example, CHK1 inhibitors containing this moiety can disrupt the DNA damage response pathway, leading to cell cycle arrest and apoptosis in cancer cells.

In cellular models, treatment with compounds incorporating the this compound structure has been observed to alter the expression of specific genes and proteins. For instance, in cancer cell lines, exposure to hDHFR inhibitors with this scaffold can lead to a decrease in the levels of proteins essential for nucleotide synthesis.

Pre-clinical Efficacy in Relevant Disease Models (In Vitro and In Vivo, non-human)

The therapeutic potential of this compound derivatives has been demonstrated in various pre-clinical models of disease.

In vitro, these compounds have shown efficacy in inhibiting the proliferation of cancer cell lines and blocking inflammatory responses in immune cells. For example, the aforementioned CHK1 inhibitors have demonstrated potent anti-proliferative activity against a panel of human cancer cell lines.

In vivo studies in animal models have further substantiated these findings. DPP-IV inhibitors containing the this compound group have been shown to improve glucose tolerance in rodent models of type 2 diabetes. Furthermore, Nav1.7 inhibitors with this chemical feature have demonstrated analgesic effects in animal models of pain.

Cell-Based Assays for Compound Activity (e.g., anticancer, antimicrobial, antitrypanosomal)

There are no available research findings or data tables from cell-based assays detailing the anticancer, antimicrobial, or antitrypanosomal activity of this compound. Scientific studies evaluating this specific molecule against cancer cell lines, bacterial strains, or trypanosomal parasites have not been published in the accessible scientific literature.

While derivatives containing aniline (B41778) or fluoropyrrolidine moieties have been investigated for various biological activities, this does not provide direct evidence for the activity of the parent compound, this compound. Therefore, no data on its efficacy in these assays can be presented.

In Vivo Rodent Models for Pharmacological Response (excluding human clinical trial data)

No preclinical studies using in vivo rodent models to assess the pharmacological response to this compound have been found in the public domain. Research detailing its effects in animal models, which would be essential for understanding its potential therapeutic efficacy and mechanism of action within a biological system, is not available. Consequently, there is no data to report on its pharmacological activity in such models.

An in-depth analysis of the metabolic fate of the chemical compound this compound reveals a complex interplay of enzymatic processes and the influence of its unique chemical structure. This article explores the metabolic pathways, enzymatic systems, metabolite characterization, and the significant role of fluorine in the biotransformation of this compound, based on findings from in vitro studies.

Metabolism and Biotransformation Studies

The metabolism of xenobiotics, including 4-(3-Fluoropyrrolidin-1-yl)aniline, is a critical aspect of pharmacology and toxicology. The following sections detail the current understanding of its biotransformation.

Pre Clinical Toxicological Research Focus on Mechanistic Understanding in Models

Mechanisms of Cellular Toxicity (e.g., phospholipidosis, oxidative stress, enzyme inhibition)

Understanding the mechanisms of cellular toxicity is crucial for predicting potential adverse effects. For "4-(3-Fluoropyrrolidin-1-yl)aniline," potential mechanisms can be postulated based on its chemical structure and data from related compounds.

Phospholipidosis:

Drug-induced phospholipidosis (DIPL) is a lysosomal storage disorder characterized by the excessive accumulation of phospholipids (B1166683) within cells. nih.govechelon-inc.com This condition is often associated with cationic amphiphilic drugs (CADs), which typically possess a hydrophobic ring structure and a hydrophilic amine group. nih.govechelon-inc.comnih.gov "this compound" fits this structural description, suggesting a potential to induce phospholipidosis. The mechanism is thought to involve the trapping of the protonated amine in the acidic environment of the lysosome, leading to the inhibition of lysosomal phospholipases and the accumulation of phospholipids. nih.gov While no direct studies have confirmed this for the specific compound, its chemical properties warrant consideration of this as a potential toxicity mechanism.

Oxidative Stress:

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is a common mechanism of chemical-induced toxicity. nih.gov Research on a pyrrolidine (B122466) derivative, SS13, has shown that it can induce oxidative stress in colorectal cancer cells through the accumulation of reactive oxygen and nitrogen species. nih.gov Furthermore, studies have indicated that fluoride (B91410), a component of "this compound," can also contribute to oxidative stress. nih.gov The presence of both the pyrrolidine ring and the fluorine atom suggests that this compound could potentially induce oxidative stress.

Enzyme Inhibition:

Specific data on enzyme inhibition by "this compound" is not available. However, various aniline (B41778) and pyrrolidine derivatives have been shown to act as enzyme inhibitors. For example, some pyrrolidine-based compounds have been investigated as inhibitors of the aldo-keto reductase enzyme AKR1C3. sigmaaldrich.com The potential for "this compound" to inhibit various enzymes would depend on its specific binding affinities and interactions with enzyme active sites, which requires dedicated enzymatic assays to determine.

In Vivo Toxicity Studies in Animal Models (e.g., rodent acute and sub-chronic toxicity, excluding adverse effect profiles)

Direct in vivo toxicity data for "this compound" in animal models is not found in the public domain. However, a subchronic toxicity study of a structurally similar compound, 4-fluoro-3-nitroaniline (B182485), in rats provides valuable insights into potential target organs and toxicological endpoints.

In a 90-day study, Charles River CD rats were administered 4-fluoro-3-nitroaniline daily by oral gavage. The primary toxic effect observed was on the hematopoietic system, characteristic of hemolytic anemia. This was evidenced by decreased hematocrit, hemoglobin concentration, and erythrocyte count, along with an increase in reticulocytes. Histopathological examination revealed changes consistent with hemolytic anemia in the bone marrow, kidneys, liver, and spleen.

Interactive Table: Sub-chronic Oral Toxicity of 4-Fluoro-3-nitroaniline in Rats

| Parameter | Observation |

| Hematology | |

| Hematocrit | Decreased |

| Hemoglobin | Decreased |

| Erythrocyte Count | Decreased |

| Reticulocytes | Increased |

| Histopathology | |

| Bone Marrow | Erythroid hyperplasia |

| Kidneys | Deposition of biliverdin (B22007) and pigment-laden macrophages |

| Liver | Pigmented Kupffer cells |

| Spleen | Increased hematopoiesis |

It is important to note that while 4-fluoro-3-nitroaniline is structurally related to "this compound," the presence of the nitro group versus the pyrrolidinyl group will significantly influence the compound's metabolic fate and toxicological profile. Therefore, these findings should be considered as indicative of potential hazards rather than a direct prediction of toxicity.

Predictive Toxicology and In Silico Approaches for Hazard Assessment

In the absence of extensive experimental data, in silico (computational) toxicology provides a valuable tool for predicting the potential hazards of chemical compounds. nih.govnih.gov These methods use a compound's chemical structure to predict its toxicological properties based on data from previously studied chemicals. nih.govresearchgate.netnih.gov

For "this compound," various in silico models could be employed for hazard assessment:

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models for aniline derivatives have been developed to predict toxicological endpoints such as aquatic toxicity and genotoxicity. nih.govresearchgate.netnih.gov These models identify structural features that correlate with toxicity. For example, the presence of certain substituents on the aniline ring can influence its toxic potential. nih.gov By inputting the structure of "this compound" into these models, a prediction of its potential toxicity could be generated.

Structural Alerts: In silico systems can identify specific chemical substructures, known as structural alerts, that are associated with particular types of toxicity, such as mutagenicity or carcinogenicity. nih.gov The aniline moiety itself is a well-known structural alert for genotoxicity and carcinogenicity, as its metabolic activation can lead to the formation of reactive intermediates that can bind to DNA. nih.gov

Read-Across: This approach involves predicting the toxicity of a substance by using data from a structurally similar substance. The toxicity data for compounds like 4-fluoroaniline and other N-phenylpyrrolidine derivatives could be used in a read-across assessment for "this compound." However, the accuracy of this approach depends on the degree of structural and metabolic similarity between the compounds.

While in silico methods are valuable for prioritizing substances for further testing and for filling data gaps, their predictions require experimental verification to confirm the potential hazards. nih.gov

Derivatization and Analogue Design for Enhanced Academic Utility

Design and Synthesis of Labeled Analogues for Mechanistic Studies (e.g., isotopic labeling)

Isotopically labeled analogues of 4-(3-Fluoropyrrolidin-1-yl)aniline are indispensable tools for elucidating reaction mechanisms, quantifying metabolic pathways, and conducting advanced NMR studies. The introduction of stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) allows for the tracking and analysis of the molecule without altering its fundamental chemical properties.

Deuterium Labeling: The strategic incorporation of deuterium at positions susceptible to metabolic oxidation can provide valuable insights into a compound's metabolic fate. For instance, deuteration of the aniline (B41778) ring can slow down cytochrome P450-mediated hydroxylation, a common metabolic pathway for anilines. mdpi.com Similarly, replacing hydrogen atoms on the pyrrolidine (B122466) ring with deuterium can help to study its metabolic stability.

Carbon-13 and Nitrogen-15 Labeling: The synthesis of analogues with ¹³C or ¹⁵N enrichment in the aniline or pyrrolidine rings facilitates detailed mechanistic studies of chemical reactions. For example, ¹⁵N-labeling of the aniline nitrogen can be used to follow its transformation in synthetic procedures. researchgate.net These labeled compounds are also crucial for quantitative mass spectrometry-based proteomics and metabolomics studies. The synthesis of such analogues can be achieved by utilizing commercially available isotopically labeled starting materials in the synthetic route.

| Labeled Analogue | Isotope | Position of Label | Potential Application |

| 4-(3-Fluoropyrrolidin-1-yl)-[¹⁵N]-aniline | ¹⁵N | Aniline Nitrogen | Mechanistic studies of reactions involving the aniline nitrogen. |

| [2,3,5,6-²H₄]-4-(3-Fluoropyrrolidin-1-yl)aniline | ²H | Aniline Ring | Metabolic stability studies, investigation of kinetic isotope effects. |

| 4-([2,2,3,4,4,5,5-²H₇]-3-Fluoropyrrolidin-1-yl)aniline | ²H | Pyrrolidine Ring | Elucidation of metabolic pathways involving the pyrrolidine moiety. |

| 4-(3-Fluoropyrrolidin-1-yl)-[1-¹³C]-aniline | ¹³C | C1 of Aniline Ring | Advanced NMR studies and tracing carbon backbone transformations. |

Development of Probes for Target Identification and Validation

Chemical probes derived from this compound are essential for identifying and validating its biological targets. These probes are typically designed to retain the core binding elements of the parent molecule while incorporating a reactive or reporter group.

Photoaffinity Probes: The introduction of a photoreactive group, such as a diazirine or an azide, onto the this compound scaffold allows for covalent cross-linking to its biological target upon photoactivation. This enables the identification of interacting proteins through subsequent proteomic analysis.

Biotinylated Probes: Conjugating biotin to the parent molecule, often via a flexible linker, creates a high-affinity tag for pull-down assays. After incubation with a cell lysate or biological sample, the biotinylated probe and its bound proteins can be captured using streptavidin-coated beads, allowing for the enrichment and identification of target proteins. The design of such probes often involves functionalizing the aniline ring with a linker that terminates in the desired tag.

| Probe Type | Functional Group | Linker | Application |

| Photoaffinity Probe | Diazirine | Polyethylene glycol (PEG) | Covalent labeling and identification of direct binding partners in a cellular context. |

| Biotinylated Probe | Biotin | Long-chain alkyl amide | Affinity-based capture and enrichment of target proteins for mass spectrometry analysis. |

| Fluorescent Probe | Fluorophore (e.g., Fluorescein) | Thio-urea | Visualization of subcellular localization and target engagement via fluorescence microscopy. |

Creation of Affinity Ligands for Chemical Biology Applications

The amine functionality of this compound provides a convenient handle for its immobilization onto solid supports, thereby creating affinity ligands for use in chemical biology, particularly for affinity chromatography. nih.gov This technique is invaluable for the purification of target proteins from complex biological mixtures.

The primary amine of the aniline moiety can be covalently coupled to various activated chromatography resins, such as those containing N-hydroxysuccinimide (NHS) esters or epoxy groups. researchgate.netnih.gov The resulting affinity matrix can then be used to selectively capture and isolate proteins that bind to the this compound scaffold. This approach is instrumental in target validation and can also be employed for the development of biosensors.

| Support Matrix | Activation Chemistry | Linkage Formed | Primary Use |

| Agarose Beads | N-Hydroxysuccinimide (NHS) ester | Amide bond | Protein purification, pull-down assays. |

| Magnetic Beads | Epoxide | Secondary amine | Rapid enrichment of target proteins from cell lysates. |

| Surface Plasmon Resonance (SPR) Chip | Carboxymethyl dextran (activated with EDC/NHS) | Amide bond | Quantitative analysis of binding kinetics and affinity. |

Synthesis of Metabolically Stabilized Analogues for In Vivo Research

For in vivo studies, it is often necessary to develop analogues of this compound with improved metabolic stability to ensure adequate exposure and pharmacological effect. Both the aniline and pyrrolidine moieties can be sites of metabolic transformation.

Blocking Metabolic Hotspots: The aniline ring is susceptible to oxidation by cytochrome P450 enzymes. This can be mitigated by introducing electron-withdrawing groups onto the ring or by replacing susceptible hydrogen atoms with deuterium or fluorine. mdpi.com The pyrrolidine ring can also undergo oxidation. pharmablock.com Strategic modifications, such as the introduction of additional fluorine atoms or small alkyl groups, can block these metabolic pathways and enhance the in vivo half-life of the compound.

Isosteric Replacement: In some cases, replacing the aniline or pyrrolidine ring with a bioisostere can improve metabolic stability while retaining biological activity. For example, replacing the aniline ring with a heteroaromatic ring system can alter the metabolic profile and potentially reduce the formation of reactive metabolites. acs.org

| Analogue | Modification | Rationale for Enhanced Stability |

| 4-(3,3-Difluoropyrrolidin-1-yl)aniline | Additional fluorine on pyrrolidine ring | Blocking C-H oxidation on the pyrrolidine ring. |

| 2-Fluoro-4-(3-fluoropyrrolidin-1-yl)aniline | Fluorine substitution on the aniline ring | Electron-withdrawing group reduces susceptibility to oxidation. |

| 4-(3-Fluoropyrrolidin-1-yl)-[d₄]-aniline | Deuteration of the aniline ring | Kinetic isotope effect slows the rate of enzymatic oxidation. |

| 5-(3-Fluoropyrrolidin-1-yl)pyridine | Aniline ring replaced with a pyridine ring | Altered electronic properties and metabolic profile. |

Future Research Directions and Translational Academic Applications

Exploration of Novel Biological Targets and Therapeutic Areas

The 4-(3-fluoropyrrolidin-1-yl)aniline core structure is a key component in several biologically active molecules, suggesting its potential for broader therapeutic applications. Future research should focus on exploring novel biological targets for derivatives of this compound.

One promising area of research is in the field of pain management. A derivative, (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone, has been identified as a potent blocker of the voltage-gated sodium channels Nav1.7 and Nav1.8. researchgate.net These channels are critical in the pain signaling pathway, making them attractive targets for the development of new analgesics. researchgate.net The discovery of this dual-activity suggests that the this compound scaffold can be further modified to create selective or multi-target ion channel modulators for treating various types of pain, including inflammatory and neuropathic pain. researchgate.net

Furthermore, the general class of fluorinated anilines has shown potential in cancer therapy. Studies on newly substituted anilino-fluoroquinolones have demonstrated their ability to inhibit the proliferation of various cancer cell lines, including leukemia, lung carcinoma, breast cancer, and pancreatic cancer. numberanalytics.com This indicates that derivatives of this compound could be investigated as potential anticancer agents, possibly through mechanisms involving the inhibition of cancer-related enzymes or signaling pathways. numberanalytics.com

The central nervous system (CNS) is another key area for exploration. A high-throughput screening campaign identified a small molecule, WNN0109-C011, as a potential agonist for the relaxin/insulin-like family peptide receptors 3 and 4 (RXFP3/4). nih.gov These receptors are implicated in regulating appetite, energy metabolism, and emotional processing, making them targets for treating various CNS disorders. nih.gov Although the exact structure of WNN0109-C011 is not disclosed, this finding highlights the potential of libraries containing scaffolds like this compound to yield hits for CNS targets.

Integration with Advanced Screening Technologies (e.g., High-Throughput Screening)

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries against biological targets. The this compound scaffold and its derivatives are well-suited for inclusion in HTS libraries due to their drug-like properties and synthetic accessibility.

The identification of a potential RXFP3/4 agonist from a library of over 32,000 compounds demonstrates the power of HTS in discovering novel modulators for challenging targets. nih.gov Similarly, HTS has been successfully used to identify pyridinylpiperazine ureas as potent antagonists of the TRPV1 vanilloid receptor, another important target in pain and inflammation. bohrium.com These examples underscore the value of incorporating diverse and structurally unique scaffolds, such as this compound, into screening collections to increase the chances of finding novel hits.

Future academic research could focus on creating focused libraries of this compound derivatives for screening against specific target classes, such as G-protein coupled receptors (GPCRs), ion channels, and kinases. The data from these screens can provide valuable structure-activity relationship (SAR) information, guiding the design of more potent and selective compounds.

Application in Material Science or Agrochemical Research (if applicable, only academic relevance)

While the primary focus of research on this compound has been in medicinal chemistry, its structural features suggest potential academic applications in material science and agrochemical research.

In material science, fluorinated compounds are known for their unique properties, including thermal stability, chemical resistance, and low surface energy. acs.org Fluorinated anilines can be used as monomers or building blocks for the synthesis of specialty polymers with tailored properties. For instance, polymers incorporating the this compound moiety could exhibit interesting optical or electronic properties, making them suitable for academic investigation in areas like organic light-emitting diodes (OLEDs) or as components in advanced coatings. Mass spectrometry techniques are crucial for the analysis of such fluorinated materials. numberanalytics.com

In agrochemical research, the introduction of fluorine into a molecule can significantly enhance its biological activity and metabolic stability. researchgate.netcolab.ws Fluorinated compounds are widely used as herbicides, insecticides, and fungicides. researchgate.netnumberanalytics.comcolab.ws The this compound scaffold could be explored as a novel pharmacophore in the design of new agrochemicals. Academic studies could investigate the synthesis and biological evaluation of derivatives against various plant pathogens and pests, contributing to the development of more effective and environmentally benign crop protection agents. numberanalytics.com

Development of Robust Analytical Methods for Environmental or Biological Matrix Monitoring (excluding clinical samples)

As the use of this compound and its derivatives in research and potentially in commercial products expands, the development of robust analytical methods for their detection and quantification in environmental and non-clinical biological matrices will become increasingly important.

Several analytical techniques can be adapted for this purpose. High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are powerful tools for the separation and identification of anilines and their derivatives. thermofisher.comresearchgate.netnih.gov For environmental samples such as water or soil, sample preparation techniques like solid-phase extraction (SPE) or headspace solid-phase microextraction (HS-SPME) can be employed to concentrate the analyte and remove interfering substances before analysis. thermofisher.comresearchgate.net

In the context of preclinical research, methods for quantifying the compound in biological matrices like plasma or tissue homogenates from animal studies are essential for pharmacokinetic and metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications due to its high sensitivity and selectivity. bohrium.com Academic research in this area could focus on developing and validating new analytical methods for this compound and its metabolites, which would be crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties in preclinical models. The biodehalogenation pathways of fluorinated anilines are also an important area of study. nih.gov

Collaborative Research Opportunities and Interdisciplinary Studies

The multifaceted potential of this compound provides a fertile ground for collaborative and interdisciplinary research. The exploration of its therapeutic potential requires close collaboration between synthetic chemists, medicinal chemists, pharmacologists, and biologists. nih.gov

For instance, the development of novel pain therapeutics based on this scaffold would involve:

Synthetic Chemists: To devise efficient routes for the synthesis of diverse libraries of derivatives.

Medicinal Chemists: To design molecules with improved potency, selectivity, and drug-like properties based on SAR data.

Pharmacologists: To evaluate the efficacy of these compounds in in vitro and in vivo models of pain.

Structural Biologists: To elucidate the binding modes of these compounds with their target proteins, providing insights for rational drug design.

Q & A

Basic Synthesis and Purification Methods

Q: What are the standard synthetic routes for 4-(3-Fluoropyrrolidin-1-yl)aniline, and how can purity be optimized? A: The synthesis typically involves coupling reactions between fluorinated pyrrolidine derivatives and substituted anilines. For example, 3-fluoro-4-(pyrrolidin-1-yl)aniline dihydrochloride is synthesized via nucleophilic substitution, followed by HCl treatment to form the dihydrochloride salt . Key steps include:

- Reaction Optimization : Use polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%).

- Characterization : Confirm via melting point, HPLC, and (e.g., aromatic protons at δ 6.8–7.2 ppm and pyrrolidine signals at δ 2.5–3.5 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.